

# Spectroscopic Analysis of 5-Oxodecanoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	5-Oxodecanoic acid	
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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Oxodecanoic acid** (CAS No. 624-01-1). Due to the limited availability of experimentally derived public data for this specific compound, this document presents a combination of predicted data and expected spectroscopic characteristics based on the known structure and functional groups. Furthermore, it outlines detailed, generalized experimental protocols for the spectroscopic analysis of keto-fatty acids, which are directly applicable to **5-Oxodecanoic acid**.

#### Introduction

**5-Oxodecanoic acid** is a medium-chain fatty acid containing a ketone functional group. Its molecular formula is C<sub>10</sub>H<sub>18</sub>O<sub>3</sub>, with a monoisotopic mass of 186.1256 Da. The structural analysis of such molecules is crucial for their identification, purity assessment, and elucidation of their roles in various chemical and biological processes. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

#### **Data Presentation**

As experimental spectroscopic data for **5-Oxodecanoic acid** is not readily available in public spectral databases, this section provides predicted mass spectrometry data and expected ranges for NMR and IR spectroscopy based on the compound's structure.



## **Predicted Mass Spectrometry Data**

The following table summarizes the predicted m/z values for various adducts of **5- Oxodecanoic acid**. This data is computationally generated and serves as a guide for mass spectrometry analysis.[1]

Adduct	Predicted m/z
[M+H] <sup>+</sup>	187.13288
[M+Na] <sup>+</sup>	209.11482
[M-H] <sup>-</sup>	185.11832
[M+NH <sub>4</sub> ] <sup>+</sup>	204.15942
[M+K] <sup>+</sup>	225.08876
[M+H-H <sub>2</sub> O] <sup>+</sup>	169.12286
[M+HCOO] <sup>-</sup>	231.12380
[M] <sup>+</sup>	186.12505
[M]-	186.12615

# **Expected NMR Spectroscopic Data**

<sup>1</sup>H NMR: The proton NMR spectrum of **5-Oxodecanoic acid** is expected to show distinct signals corresponding to the different proton environments.



Protons	Expected Chemical Shift (ppm)	Multiplicity
-СООН	10-12	broad singlet
-CH <sub>2</sub> - adjacent to COOH (C2)	~2.3	triplet
-CH <sub>2</sub> - adjacent to C=O (C4 and C6)	~2.4-2.7	multiplet
-CH <sub>2</sub> - groups in the alkyl chain (C3, C7, C8, C9)	1.2-1.7	multiplet
Terminal -CH₃ (C10)	~0.9	triplet

<sup>13</sup>C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

Carbon Atom	Expected Chemical Shift (ppm)	
-COOH (C1)	175-185	
-C=O (C5)	205-220	
-CH <sub>2</sub> - adjacent to COOH (C2)	30-40	
-CH <sub>2</sub> - groups adjacent to C=O (C4, C6)	35-45	
-CH <sub>2</sub> - groups in the alkyl chain (C3, C7, C8)	20-35	
-CH <sub>2</sub> - (C9)	~22	
Terminal -CH₃ (C10)	~14	

# **Expected Infrared (IR) Spectroscopy Data**

The IR spectrum of **5-Oxodecanoic acid** will be characterized by the vibrational frequencies of its functional groups.



Functional Group	Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
Carboxylic Acid	O-H stretch	3300-2500	Strong, Broad
Carbonyl (Acid)	C=O stretch	1700-1725	Strong
Carbonyl (Ketone)	C=O stretch	1710-1720	Strong
Alkyl	C-H stretch	2960-2850	Strong
Carboxylic Acid	C-O stretch	1320-1210	Medium

# **Experimental Protocols**

The following are detailed, generalized protocols for acquiring spectroscopic data for a keto-fatty acid like **5-Oxodecanoic acid**.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- · Sample Preparation:
  - Weigh approximately 5-10 mg of 5-Oxodecanoic acid for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR.
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>, or Dimethyl sulfoxide-d<sub>6</sub>, DMSO-d<sub>6</sub>).
  - Ensure the sample is fully dissolved; gentle vortexing may be applied.
  - Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:
  - Instrument: 400 MHz (or higher) NMR spectrometer.
  - Pulse Program: Standard single-pulse experiment.
  - Number of Scans: 16-64.



• Spectral Width: 0-15 ppm.

Relaxation Delay: 1-5 seconds.

• Temperature: 298 K.

- Referencing: The spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
- <sup>13</sup>C NMR Acquisition:
  - Instrument: 100 MHz (or higher) NMR spectrometer.
  - Pulse Program: Standard proton-decoupled pulse program.
  - Number of Scans: 1024-4096 (due to the low natural abundance of <sup>13</sup>C).
  - Spectral Width: 0-220 ppm.
  - Relaxation Delay: 2 seconds.
  - Temperature: 298 K.
  - Referencing: The spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0 ppm.

### **Mass Spectrometry (MS)**

- Sample Preparation:
  - Prepare a dilute solution of 5-Oxodecanoic acid (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Direct Infusion Electrospray Ionization (ESI-MS):
  - Instrument: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an ESI source.



- Ionization Mode: Both positive and negative ion modes should be used to observe different adducts.
- Infusion Rate: 5-10 μL/min.
- Capillary Voltage: 3-4 kV.
- Nebulizer Gas (N<sub>2</sub>): 1-2 Bar.
- o Drying Gas (N2): 4-8 L/min at 180-200 °C.
- Mass Range: m/z 50-500.
- Gas Chromatography-Mass Spectrometry (GC-MS) (with derivatization):
  - Derivatization: To increase volatility, the carboxylic acid group can be esterified (e.g., to its methyl ester using BF<sub>3</sub> in methanol) and the ketone can be converted to an oxime derivative (using methoxyamine hydrochloride).
  - o GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
  - Injection Volume: 1 μL.
  - Inlet Temperature: 250 °C.
  - Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: m/z 40-450.

### Infrared (IR) Spectroscopy

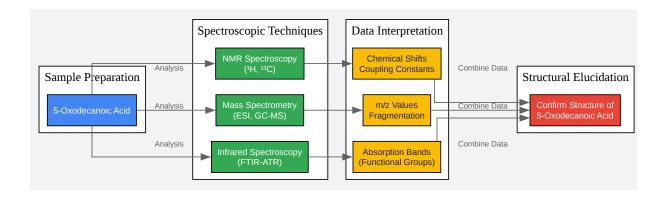
- Sample Preparation:
  - Solid Sample (Attenuated Total Reflectance ATR): Place a small amount of the solid 5 Oxodecanoic acid directly onto the ATR crystal.



- Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
- Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal IR absorbance in the regions of interest.
- Data Acquisition:
  - Instrument: Fourier Transform Infrared (FTIR) spectrometer.
  - Mode: Transmittance or Absorbance.
  - Spectral Range: 4000-400 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.
  - Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
  - A background spectrum of the empty ATR crystal or the pure solvent should be recorded and automatically subtracted from the sample spectrum.

# **Mandatory Visualization**

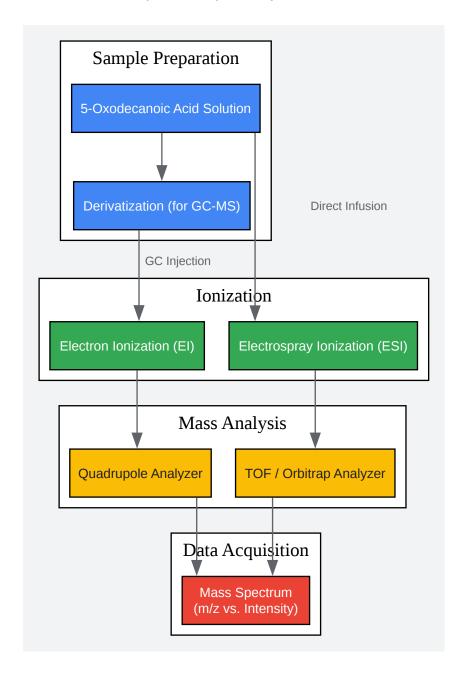
The following diagrams illustrate the logical workflows for the spectroscopic analysis of **5- Oxodecanoic acid**.





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Caption: General workflow for the spectroscopic analysis of 5-Oxodecanoic acid.



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Caption: Workflow for Mass Spectrometry analysis of 5-Oxodecanoic acid.



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#### References

- 1. PubChemLite 5-oxodecanoic acid (C10H18O3) [pubchemlite.lcsb.uni.lu]
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